1-(4-Methoxybenzyl)-4-methylpiperazine
Description
Significance of the Piperazine (B1678402) Moiety as a Privileged Structure in Chemical Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.nettandfonline.com This designation stems from its frequent appearance in the molecular structures of numerous biologically active compounds and approved drugs. rsc.org The unique physicochemical properties of the piperazine moiety contribute to its esteemed status. Its basic nature, conferred by the two nitrogen atoms, allows for the formation of salts, which can improve solubility and bioavailability—critical factors in drug development. scilit.com
Furthermore, the piperazine structure offers a versatile platform for chemical modification. The two nitrogen atoms can be independently substituted, enabling the creation of vast libraries of derivatives with diverse pharmacological profiles. rsc.org This structural flexibility allows medicinal chemists to fine-tune a molecule's properties to enhance its affinity and specificity for biological targets. scilit.com The piperazine ring's conformational flexibility and ability to participate in hydrogen bonding also contribute to its successful interaction with a wide range of biological receptors and enzymes. researchgate.net
Overview of Structural Diversity and Research Prominence of Piperazine Derivatives
The structural versatility of the piperazine core has led to its incorporation into a wide array of therapeutic agents across various disease areas. Piperazine derivatives are integral components of drugs with applications in oncology, infectious diseases, and central nervous system disorders. tandfonline.comrsc.org For instance, the anticancer drug Imatinib and the antibiotic Ciprofloxacin both feature a piperazine ring, highlighting its importance in different therapeutic classes. rsc.org
The research prominence of piperazine derivatives is evident in the sheer volume of scientific literature dedicated to their synthesis and biological evaluation. researchgate.nettandfonline.com Scientists have explored the introduction of the piperazine scaffold to natural products to enhance their therapeutic efficacy. nih.gov The ability to readily create derivatives, such as N-alkyl and N-aryl piperazines, has allowed for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in the drug discovery process. nih.govnih.gov This continuous exploration has solidified the piperazine scaffold as a cornerstone in the development of novel therapeutic agents. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-3-5-13(16-2)6-4-12/h3-6H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBZXMTXVNIWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355149 | |
| Record name | 1-(4-methoxybenzyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414879-57-5 | |
| Record name | 1-(4-methoxybenzyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 4 Methoxybenzyl 4 Methylpiperazine and Its Analogues
Established Synthetic Routes for Substituted Piperazines
Traditional methods for synthesizing N-substituted piperazines like 1-(4-Methoxybenzyl)-4-methylpiperazine are robust and widely documented. These approaches typically involve building upon a pre-existing piperazine (B1678402) core, focusing on the functionalization of the nitrogen atoms.
N-Alkylation Approaches (e.g., Reaction with Halogenated Precursors)
Direct N-alkylation is a cornerstone of piperazine chemistry. This method involves the reaction of a piperazine derivative with an alkyl halide, in this case, reacting 1-methylpiperazine (B117243) with a 4-methoxybenzyl halide. The reaction is a nucleophilic substitution where the secondary amine of the piperazine acts as the nucleophile.
A common procedure involves heating 1-methylpiperazine with 4-methoxybenzyl chloride. To control the reaction and prevent side products, the reaction is often carried out using a salt of the piperazine. For instance, a process for N-monoalkylation of piperazine involves using piperazine monohydrochloride, formed by adding hydrochloric acid to piperazine hexahydrate in ethanol (B145695). google.com The mixture is then heated with 4-methoxybenzyl chloride to yield the desired N-(4-methoxybenzyl)piperazine. google.com A similar strategy can be applied starting with 1-methylpiperazine to directly obtain the target compound. The use of a base, such as potassium carbonate or triethylamine, is typical to neutralize the hydrogen halide formed during the reaction. chemicalforums.com
The reactivity of the benzyl (B1604629) halide is a key factor. Electron-donating groups on the benzene (B151609) ring, such as a methoxy (B1213986) group, can make the halide a more reactive SN1 electrophile, which may require adjustment of reaction conditions, for example, by using a less polar aprotic solvent like dichloromethane (B109758) (DCM) instead of ethanol to control the reactivity. chemicalforums.com
Table 1: N-Alkylation Reaction Parameters
| Starting Materials | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Piperazine hexahydrate, p-Methoxybenzyl chloride | 11.4 N Hydrochloric acid, Sodium hydroxide | Ethanol, Benzene | Heat to 70°C, 1 hour | 55% | google.com |
| p-Methoxyphenylpiperazine dihydrochloride, p-Nitrobenzyl chloride | Triethylamine | Ethylene glycol | Heat to 80°C, 1 hour | 81% |
Reductive Amination Strategies
Reductive amination offers an alternative and highly efficient route to N-substituted piperazines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu
For the synthesis of this compound, this strategy would involve the reaction of 1-methylpiperazine with 4-methoxybenzaldehyde (B44291). The initial reaction forms an iminium ion, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this purpose, as it selectively reduces the iminium ion in the presence of the aldehyde and is tolerant of a wide range of functional groups. harvard.edu The reaction is typically carried out in a solvent like dichloroethane (DCE) or methanol. harvard.eduorganic-chemistry.org
Catalytic reductive amination using molecular hydrogen (H₂) and a metal catalyst is also a viable method. Studies have shown that p-methoxybenzaldehyde can be successfully aminated with various amines using cobalt-containing catalysts at elevated temperature and pressure (e.g., 100-150 °C, 100-150 bar H₂). mdpi.com
Table 2: Reductive Amination Reaction Conditions
| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Various primary/secondary amines | Various aldehydes/ketones | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | High-yielding, highly selective, broad substrate scope. | harvard.edu |
| Aniline (B41778) derivatives | Aldehyde derivatives | Sodium borohydride (B1222165) (NaBH₄) / DOWEX®50WX8 | Tetrahydrofuran (THF) | High efficiency, short reaction times, easy work-up. | redalyc.org |
Precursor-Based Synthesis (e.g., from 1-Methylpiperazine)
The synthesis of this compound inherently relies on precursors. The most direct approach starts with commercially available 1-methylpiperazine. nih.gov This precursor already contains one of the required substituents, simplifying the synthesis to a single functionalization step.
From 1-methylpiperazine, the 4-methoxybenzyl group can be introduced via the two primary methods discussed above:
N-Alkylation: Reacting 1-methylpiperazine with 4-methoxybenzyl chloride in the presence of a base. This is a straightforward nucleophilic substitution.
Reductive Amination: Reacting 1-methylpiperazine with 4-methoxybenzaldehyde and a suitable reducing agent like sodium triacetoxyborohydride. harvard.edu
An alternative, though less common, precursor-based approach would be to start with N-(4-methoxybenzyl)piperazine and subsequently introduce the methyl group. This could be achieved via N-methylation using a methylating agent, or through reductive amination with formaldehyde (B43269) and a reducing agent (Eschweiler–Clarke reaction).
Advanced Methodologies in Piperazine Core Construction
While traditional methods focus on modifying an existing piperazine ring, advanced strategies aim to construct the substituted heterocyclic core itself or to functionalize its carbon skeleton, offering pathways to more complex analogues.
C–H Functionalization Approaches
C–H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nsf.gov In piperazine chemistry, this approach provides a novel way to introduce substituents directly onto the carbon atoms of the ring, a significant departure from classical N-substitution. mdpi.comdoaj.org This expands the accessible structural diversity of piperazine-containing molecules. doaj.orgresearchgate.net
These reactions often employ transition-metal catalysts or photoredox catalysis. mdpi.com For example, photoredox-catalyzed C–H arylation of N-Boc piperazine has been achieved using iridium-based catalysts, allowing for the formation of α-aryl-substituted piperazines. researchgate.netencyclopedia.pub Another innovative strategy is the stannyl (B1234572) amine protocol (SnAP), which uses tin-substituted reagents to build the functionalized piperazine ring from aldehydes. mdpi.comencyclopedia.pub
It is important to note that methods for C–H functionalization of other heterocycles are often not directly transferable to piperazines due to the presence of the second nitrogen atom, which can interfere with the catalytic system. mdpi.comencyclopedia.pub While not a typical route for a simple compound like this compound, these C-H functionalization methods are critical for synthesizing analogues with substitution on the piperazine ring itself.
Ring-Closing Metathesis and Other Cyclization Reactions
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of unsaturated rings, including nitrogen heterocycles. wikipedia.org The reaction uses metal alkylidene catalysts, such as those developed by Grubbs and Schrock, to form a cyclic olefin from an acyclic diene precursor via an intramolecular metathesis reaction. wikipedia.orgnih.gov
To construct a piperazine-like core, one would design an acyclic precursor containing two nitrogen atoms and two terminal alkene functionalities. The RCM reaction would then facilitate the cyclization to form an unsaturated six-membered ring (a dihydropyrazine), which could subsequently be reduced to the piperazine scaffold. This approach is particularly useful for creating complex and constrained cyclic systems. nih.govnih.gov While a highly versatile tool for building cyclic structures, RCM is a more complex and lengthy route to a simple N,N'-disubstituted piperazine compared to direct alkylation or amination of the parent heterocycle. wikipedia.orgdrughunter.com
Multi-Component Reactions for Piperazine Derivatization
Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com These reactions are advantageous in terms of step economy, reduced waste, and the ability to generate large libraries of structurally diverse compounds. mdpi.com Several MCRs are particularly well-suited for the synthesis and derivatization of the piperazine core.
The Petasis reaction , also known as the borono-Mannich reaction, is a prominent MCR that can be used to synthesize piperazine derivatives. mdpi.comresearchgate.net This reaction typically involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. For instance, N-Boc-piperazine can react with glyoxylic acid and various substituted boronic acids to yield piperazine analogs. researchgate.net The conventional method often requires prolonged refluxing, but modern variations have improved efficiency. researchgate.net
Another powerful MCR is the Ugi reaction , an isocyanide-based multicomponent reaction (IMCR). mdpi.com A post-Ugi cascade reaction has been developed to create tryptamine-piperazine-2,5-dione conjugates, demonstrating the utility of IMCRs in building complex heterocyclic systems. researchgate.net
Photoredox catalysis has also enabled novel MCRs for piperazine synthesis. A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides access to C2-substituted piperazines under mild conditions. organic-chemistry.orgmdpi.com This method, which can be catalyzed by iridium-based complexes or organic photocatalysts like carbazolyl dicyanobenzene (4CzIPN), allows for the construction of diverse piperazine libraries. organic-chemistry.orgmdpi.com
| Reaction Name | Components | Key Features | Reference |
|---|---|---|---|
| Petasis Reaction | Amine (e.g., N-Boc-piperazine), Carbonyl (e.g., glyoxylic acid), Boronic acid | Forms C-C bonds and allows for diverse substitutions. Amenable to sustainable energy sources. | researchgate.net |
| Ugi Reaction (Post-Ugi Cascade) | Amine, Carbonyl, Isocyanide, Carboxylic acid | Generates high molecular complexity; used to synthesize piperazine-2,5-dione conjugates. | researchgate.net |
| Photoredox-mediated Annulation | Glycine-based diamine, Aldehyde | Mild reaction conditions, uses visible light, and can be performed in batch or continuous flow. | organic-chemistry.orgmdpi.com |
Sustainable Synthesis Methodologies (Green Chemistry Principles)
Adherence to the principles of green chemistry is increasingly vital in chemical synthesis to minimize environmental impact. youtube.com These principles include waste prevention, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis. youtube.com The synthesis of piperazine derivatives has benefited significantly from the application of these concepts. researchgate.net
Microwave-assisted synthesis is a key green chemistry technique that accelerates reactions, reduces waste, and often improves yields and purity. researchgate.netmdpi.com In the context of the Petasis reaction for piperazine analogs, microwave irradiation has been shown to produce yields greater than 95% in solvents like acetonitrile (B52724) or dichloromethane, drastically reducing the reaction time from 16 hours of conventional refluxing. researchgate.net
Ultrasonication is another energy-efficient method that provides an alternative to continuous heating. researchgate.net When applied to the Petasis reaction, sonication resulted in product yields ranging from 76% to 98%, demonstrating a significant improvement in energy and time consumption over traditional methods. researchgate.net
Photoredox catalysis represents a particularly green approach, converting visible light into chemical energy to drive reactions. mdpi.com The use of organic photocatalysts, which can be synthesized from renewable materials, further enhances the sustainability of this method by avoiding costly and potentially toxic transition metals. mdpi.com This strategy has been successfully used for C–H functionalization of piperazines. mdpi.com Furthermore, using piperazine itself as a solvent in certain reactions provides an eco-friendly and cost-effective pathway to biologically important arylpiperazines. organic-chemistry.org
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Energy Efficiency | Accelerated reaction rates, improved yields, reduced waste production. | researchgate.net |
| Ultrasonication | Energy Efficiency | Good to excellent yields (76-98%) with reduced energy and time. | researchgate.net |
| Photoredox Catalysis | Use of Catalysts, Energy Efficiency | Uses light energy, operates under mild conditions, can utilize sustainable organic catalysts. | mdpi.com |
| Use of Piperazine as Solvent | Safer Solvents & Auxiliaries | Eco-friendly and cost-effective for synthesizing arylpiperazines. | organic-chemistry.org |
Target-Oriented Synthesis and Design of Novel Piperazine Derivatives
The piperazine ring is a privileged scaffold in drug discovery due to its favorable pharmacological and pharmacokinetic properties. mdpi.com The two nitrogen atoms can act as hydrogen bond acceptors or donors, which helps in tuning interactions with biological receptors and improving water solubility and bioavailability. mdpi.com Target-oriented synthesis involves the rational design and construction of specific piperazine derivatives to interact with a particular biological target. researchgate.net
A fragment-assembly strategy combined with the principle of bioisosteric replacement has been used to design and synthesize novel piperazine derivatives as potential HIV-1 inhibitors. researchgate.net This approach involves constructing molecules piece by piece to optimize their interaction with the intended target. researchgate.net For example, target compounds have been synthesized through a multi-step process involving the condensation of a mono-substituted piperazine with a β-amino acid. researchgate.net
In the field of oncology, novel piperazine derivatives have been synthesized and evaluated as potential PARP-1 inhibitors for cancer therapy. acs.org In one study, derivatives of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) were synthesized by reacting it with various piperazines, such as 1-(2-pyridyl)piperazine (B128488) and 1-(3,4-dichlorophenyl)piperazine. acs.org The resulting compounds showed strong binding profiles in molecular docking studies. acs.org
Similarly, a series of 22 arylpiperazine derivatives were designed and synthesized as potential androgen receptor (AR) antagonists. nih.gov Compounds such as 1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-methoxyphenyl)piperazine demonstrated strong antagonistic potency. nih.gov The synthesis of these complex molecules often involves a modular approach, coupling different fragments to a central piperazine core. researchgate.netnih.gov
| Compound Name/Class | Target | Synthetic Strategy Highlight | Reference |
|---|---|---|---|
| Novel Piperazine Derivatives | HIV-1 (CCR5 Antagonists) | Fragment-assembly and bioisosteric replacement. | researchgate.net |
| Piperazine-Substituted Naphthoquinones | PARP-1 Inhibitors | Condensation of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone with substituted piperazines. | acs.org |
| Arylpiperazine Derivatives | Androgen Receptor (AR) Antagonists | Modular design and synthesis to produce a library of 22 derivatives. | nih.gov |
| Bergenin-Piperazine Hybrids | Anticancer (BcL2 protein) | Classical Mannich reaction to link arylsulfonylpiperazines to a natural product scaffold. | nih.gov |
Chemical Reactivity and Functionalization of the Methoxybenzyl Moiety
The 4-Methoxybenzyl Group as a Versatile N-Protecting Group in Organic Synthesis
In the context of organic synthesis, the 4-methoxybenzyl group is frequently employed for the N-protection of various nitrogen-containing compounds, including amides, lactams, and aza-heterocycles like piperazine (B1678402). researchgate.net Its utility stems from its stability across a range of reaction conditions and, crucially, the multiple methods available for its selective removal (deprotection). researchgate.nettotal-synthesis.com
The PMB group can be introduced to a secondary amine, such as 4-methylpiperazine, through nucleophilic substitution using an activated agent like 4-methoxybenzyl chloride (PMB-Cl). total-synthesis.com Once installed, the N-PMB bond is robust enough to withstand various non-acidic reagents.
The removal of the PMB group is its most significant feature. Unlike a simple benzyl (B1604629) group, the PMB group's cleavage is facilitated by the electron-donating nature of the para-methoxy substituent. This electronic property allows for deprotection under specific oxidative or acidic conditions that can leave other protecting groups intact. total-synthesis.com Common methods for cleaving the N-PMB group include treatment with strong acids like trifluoroacetic acid (TFA) or through oxidative pathways using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.nettotal-synthesis.com The reaction with DDQ proceeds via a single electron transfer (SET) mechanism, forming a stabilized carbocation that is readily cleaved. total-synthesis.com
Table 1: Selected Deprotection Methods for N-PMB Groups
| Reagent(s) | Conditions | Mechanism | Reference |
| Trifluoroacetic Acid (TFA) | Often used neat or in a solvent like dichloromethane (B109758) | Acid-mediated hydrolysis | researchgate.nettandfonline.com |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/water | Oxidative Cleavage | total-synthesis.com |
| Sodium in Liquid Ammonia (Na/liq. NH₃) | Reductive conditions | Reductive Cleavage | tandfonline.com |
Chemical Transformations and Derivatization Involving the Methoxybenzyl Unit
The primary chemical transformation involving the methoxybenzyl unit in 1-(4-methoxybenzyl)-4-methylpiperazine is its cleavage to yield 4-methylpiperazine. This deprotection is a critical step in multi-step syntheses where the piperazine nitrogen requires temporary blocking. For instance, syntheses of complex piperazine-containing targets often rely on the installation of a protecting group like PMB, followed by modifications elsewhere in the molecule, and concluding with the removal of the PMB group. researchgate.nettandfonline.com
The synthesis of the parent compound itself is a key chemical transformation. The formation of the C-N bond between the benzyl group and the piperazine nitrogen is typically achieved via nucleophilic substitution. A general method involves the reaction of a piperazine derivative with 4-methoxybenzyl chloride in the presence of a base to neutralize the resulting hydrochloric acid. A similar approach has been documented for the synthesis of related N-aryl piperazines, where an aniline (B41778) reacts with bis(2-chloroethyl)amine (B1207034) or its derivatives. core.ac.uk
Electrophilic and Nucleophilic Reactions of the Methoxybenzyl Ring
The aromatic ring of the methoxybenzyl group is susceptible to substitution reactions, with its reactivity profile governed by the powerful electron-donating methoxy (B1213986) substituent.
Electrophilic Aromatic Substitution (EAS)
The methoxy group is a strong activating group for electrophilic aromatic substitution. masterorganicchemistry.com It increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. This activation is directed specifically to the ortho and para positions relative to the methoxy group. Since the para position is already occupied by the benzyl-piperazine substituent, electrophilic attack on the ring of this compound would be expected to occur at the two equivalent ortho positions (C2 and C6). Potential EAS reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation, allowing for further derivatization of the aromatic ring.
Nucleophilic Aromatic Substitution (NAS)
Conversely, the methoxybenzyl ring is highly deactivated towards nucleophilic aromatic substitution (NAS). masterorganicchemistry.comlibretexts.org NAS reactions require the aromatic ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (e.g., nitro groups) on the ring. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org The electron-donating methoxy group in this compound would destabilize this intermediate, making NAS reactions on this moiety energetically unfavorable under standard conditions. masterorganicchemistry.com
Table 2: Summary of Aromatic Ring Reactivity
| Reaction Type | Reactivity of Methoxybenzyl Ring | Preferred Position of Attack | Rationale |
| Electrophilic Aromatic Substitution (EAS) | Activated | Ortho to -OCH₃ group | The methoxy group is a strong electron-donating group, increasing ring nucleophilicity. masterorganicchemistry.com |
| Nucleophilic Aromatic Substitution (NAS) | Deactivated | Not favored | The electron-donating methoxy group destabilizes the required anionic intermediate. libretexts.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
A detailed structural analysis of this compound would require ¹H and ¹³C NMR spectroscopy.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the 4-methoxybenzyl group (the aromatic protons and the benzylic methylene (B1212753) protons), the piperazine ring protons, the N-methyl protons, and the methoxy group protons. Analysis of chemical shifts, integration, and coupling constants would confirm the connectivity of these groups.
¹³C NMR: The carbon NMR spectrum would be used to identify all unique carbon atoms in the molecule, including the aromatic carbons of the methoxyphenyl ring, the benzylic carbon, the piperazine ring carbons, the N-methyl carbon, and the methoxy carbon.
Without published spectra, a data table of observed chemical shifts cannot be compiled.
Mass Spectrometry (MS) Techniques for Molecular Characterization (e.g., GC-MS, LC-MS/MS)
Mass spectrometry is essential for confirming the molecular weight and studying the fragmentation pattern of the compound.
Molecular Ion Peak: The mass spectrum should display a molecular ion (M⁺) or a protonated molecule ([M+H]⁺) that corresponds to the exact mass of the compound (C₁₃H₂₀N₂O, Molecular Weight: 220.31 g/mol ).
Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a characteristic ion at m/z 121 (the 4-methoxybenzyl cation). Other significant fragments would arise from the cleavage of the piperazine ring. Techniques like GC-MS or LC-MS/MS would provide separation and fragmentation data simultaneously.
Specific m/z values and their relative abundances from experimental data are required for a detailed analysis.
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)
FTIR and FT-Raman spectroscopy are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected absorptions would include:
Aromatic and aliphatic C-H stretching vibrations.
C=C stretching vibrations of the aromatic ring.
Asymmetric and symmetric C-O-C stretching of the methoxy ether group.
C-N stretching vibrations of the piperazine ring.
A table of specific, experimentally observed vibrational frequencies is necessary for a complete characterization.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state. This analysis would reveal:
The precise bond lengths and angles.
The conformation of the piperazine ring (typically a chair conformation).
The orientation of the benzyl and methyl substituents on the piperazine nitrogen atoms (axial vs. equatorial).
Intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.
Crystallographic data, including unit cell dimensions and atomic coordinates, are not available in the public domain.
Chromatographic Methods for Analytical Separation and Quantification (e.g., HPLC-UV, UHPLC-MS/MS)
Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices. A typical HPLC-UV method would involve:
Column: A reversed-phase column (e.g., C18).
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
Detection: UV detection at a wavelength where the 4-methoxybenzyl chromophore absorbs significantly (around 225-230 nm).
Details such as retention time, mobile phase gradient, and flow rate from validated methods are needed for a comprehensive report but are not documented in accessible literature.
Conclusion
1-(4-Methoxybenzyl)-4-methylpiperazine represents a specific example of the vast and continuously expanding family of piperazine (B1678402) derivatives. While detailed research on this particular compound is emerging, its structural components are well-established in the field of medicinal chemistry. The foundational importance of the piperazine scaffold as a privileged structure, combined with the demonstrated bioactivity of related compounds, suggests that this compound and its analogs hold potential for future research and development in various therapeutic areas. The continued exploration of such derivatives is a testament to the enduring utility of the piperazine core in the quest for novel and effective chemical entities.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and vibrational frequencies. researchgate.netnih.gov For 1-(4-Methoxybenzyl)-4-methylpiperazine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its three-dimensional structure and the spatial arrangement of its atoms. researchgate.netnih.gov
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. nih.gov The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net
Vibrational analysis, performed through DFT calculations, predicts the infrared (IR) and Raman spectra of the molecule. researchgate.netmdpi.com Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental data to confirm the molecular structure. researchgate.netmdpi.com For instance, characteristic vibrational modes for the piperazine (B1678402) ring, the methoxy (B1213986) group, and the benzyl (B1604629) moiety can be identified and assigned. muni.cz
Table 1: Calculated Electronic Properties of a Piperazine Derivative using DFT
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.5 D |
This table presents illustrative data from a DFT study on a related piperazine derivative to demonstrate the typical values obtained from such calculations.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. muni.czchemrxiv.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. nih.gov
Different colors on the MEP map signify different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. chemrxiv.org Green areas correspond to neutral or zero potential. For this compound, the MEP analysis would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atoms of the piperazine ring, suggesting these are the primary sites for electrophilic interactions. muni.cz Conversely, the hydrogen atoms of the methyl and benzyl groups would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govwikipedia.org It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stability of the molecule. joaquinbarroso.comwisc.edu
The analysis quantifies the stabilization energy (E(2)) associated with these interactions. wisc.edu For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. wikipedia.org This analysis helps to understand the intramolecular charge transfer and the nature of the chemical bonds within the molecule. researchgate.netjoaquinbarroso.com
Table 2: Illustrative NBO Analysis Data for a Piperazine Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N1) | σ(C2-C3) | 2.5 |
| LP (O) | σ(C-aromatic) | 1.8 |
| σ (C-H) | σ*(N-C) | 0.9 |
This table provides an example of stabilization energies (E(2)) from an NBO analysis of a related compound, illustrating the type of data generated.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govekb.egwalisongo.ac.id This is achieved by correlating molecular descriptors (physicochemical, electronic, topological) with the observed activity. ekb.egwalisongo.ac.id
For a series of piperazine derivatives, a QSAR model could be developed to predict their activity against a specific biological target. nih.govnih.gov Descriptors such as molecular weight, logP, molar refractivity, and electronic parameters derived from DFT calculations (e.g., HOMO, LUMO energies) would be calculated for each compound. walisongo.ac.idmdpi.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the QSAR equation. ekb.eg A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
Molecular Docking and Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijper.orgmdpi.comresearchgate.net This method is crucial for understanding the binding mode of a drug candidate within the active site of its target protein. ijper.orgnih.gov
In the context of this compound, molecular docking studies would involve placing the molecule into the binding pocket of a relevant protein target. The simulation would identify the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. mdpi.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.govnih.gov For example, the methoxy group and the aromatic ring could participate in hydrogen bonding and pi-pi stacking interactions, respectively, while the piperazine core could form hydrophobic contacts. nih.gov
Table 3: Example of Molecular Docking Results for a Ligand
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Example Kinase | -8.5 | TYR23, LEU88, ASP145 | H-bond, Hydrophobic |
| Example GPCR | -7.9 | PHE112, TRP256 | Pi-pi stacking |
This table illustrates the kind of information obtained from a molecular docking study.
In Silico Prediction of Molecular Properties and ADME Parameters
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery to assess the pharmacokinetic profile of a compound. researchgate.netmdpi.comresearchgate.net Various computational models and software are used to predict properties like oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net
Table 4: Predicted ADME Properties for a Hypothetical Piperazine Derivative
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | 2.8 |
| H-bond Donors | 0 |
| H-bond Acceptors | 3 |
| Oral Bioavailability | High |
| Blood-Brain Barrier Permeability | Low |
This table shows representative in silico ADME predictions for a drug-like molecule.
In Vitro Mechanistic Investigations of Piperazine Derivatives
Molecular Recognition and Receptor Binding Studies (In Vitro Assays)
The interaction of a compound with specific receptors is fundamental to its pharmacological effect. In vitro binding assays are crucial for determining the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Kᵢ). While direct binding data for 1-(4-Methoxybenzyl)-4-methylpiperazine is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights into its potential receptor interaction profile.
Research into benzylpiperazine derivatives has highlighted the sigma (σ) receptor as a potential target. For instance, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which shares the 4-methoxybenzylpiperazine core, has demonstrated very high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM. nih.gov This suggests that the 4-methoxybenzyl moiety is well-tolerated within the σ₁ receptor binding site and that this compound may also exhibit significant affinity for this receptor.
Furthermore, investigations into arylpiperazine derivatives have revealed interactions with serotonin (B10506) receptors. A notable example is 1-[2-(4-methoxyphenyl)phenyl]piperazine, which displays high potency as a serotonin 5-HT₇ receptor antagonist with a Kᵢ of 2.6 nM. nih.gov The same compound showed significantly lower affinity for the 5-HT₁ₐ receptor, with a Kᵢ of 476 nM, indicating a degree of selectivity. nih.gov Given the structural similarities, it is plausible that this compound could also interact with serotonin receptor subtypes.
The dopamine (B1211576) receptor family is another important target for piperazine-containing compounds. Many atypical antipsychotics feature a piperazine (B1678402) moiety that interacts with dopamine D₂ and serotonin 5-HT₁ₐ receptors. nih.gov While specific data for this compound is lacking, the broader class of 1-aryl-4-(phenylarylmethyl)piperazines has been extensively studied for their dual D₂ and 5-HT₁ₐ receptor activity. nih.gov
Table 1: Receptor Binding Affinities of Structurally Related Piperazine Derivatives
| Compound | Receptor | Binding Affinity (Kᵢ) |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ₁ | 1.6 nM nih.gov |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ | 2.6 nM nih.gov |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₁ₐ | 476 nM nih.gov |
This table presents data for compounds structurally related to this compound to infer potential binding characteristics.
Enzyme Inhibition Studies (In Vitro Assays)
Beyond receptor binding, the ability of a compound to inhibit the activity of enzymes is another key mechanistic aspect. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in the development of therapies for neurodegenerative diseases like Alzheimer's. nih.gov
Studies on benzylpiperazine derivatives have explored their potential as cholinesterase inhibitors. For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov Within this series, a derivative containing a methoxy (B1213986) group on the benzyl (B1604629) ring exhibited an IC₅₀ value of 5.5 ± 0.7 μM against AChE. nih.gov This finding suggests that the methoxybenzylpiperazine scaffold is compatible with binding to the active site of acetylcholinesterase. It is therefore conceivable that this compound may possess some level of inhibitory activity against AChE and potentially BChE, although specific experimental data is required for confirmation.
Table 2: Acetylcholinesterase Inhibition by a Structurally Related Benzylpiperazine Derivative
| Compound | Enzyme | Inhibition (IC₅₀) |
| 2-(2-(4-(3-methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 5.5 ± 0.7 μM nih.gov |
This table shows the enzyme inhibition data for a compound containing a methoxybenzylpiperazine moiety to suggest the potential for enzyme interaction.
In Vitro Biotransformation and Metabolic Pathway Prediction
Understanding the metabolic fate of a compound is critical in drug development. In vitro metabolism studies, often using liver microsomes or S9 fractions, help to identify the enzymes involved and the major metabolic pathways. mdpi.com For piperazine derivatives, metabolism is a key determinant of their pharmacokinetic profile and potential for drug-drug interactions. researchgate.net
The metabolism of this compound can be predicted with some confidence based on studies of the closely related designer drug, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). nih.govnih.gov The primary metabolic transformation for MeOPP is O-demethylation of the methoxy group to form 1-(4-hydroxyphenyl)piperazine. nih.govnih.gov This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6. nih.govnih.gov In vitro studies using human liver microsomes (pHLM) and cDNA-expressed human hepatic CYP enzymes have confirmed the major role of CYP2D6 in this pathway. nih.gov The O-demethylation process was significantly inhibited by quinidine, a specific inhibitor of CYP2D6. nih.gov
Given the structural analogy, it is highly probable that this compound undergoes a similar metabolic fate. The primary predicted metabolic pathways would be:
N-dealkylation: Cleavage of the methyl group from the piperazine nitrogen to yield 1-(4-Methoxybenzyl)piperazine.
O-demethylation: Conversion of the 4-methoxybenzyl group to a 4-hydroxybenzyl group, catalyzed primarily by CYP2D6.
Piperazine Ring Oxidation: Hydroxylation of the piperazine ring, a common metabolic route for piperazine-containing compounds. frontiersin.org
Piperazine Ring Cleavage: Degradation of the piperazine ring structure. nih.gov
Subsequent phase II metabolism would likely involve glucuronidation or sulfation of the newly formed hydroxyl group from O-demethylation.
Table 3: Predicted Metabolic Pathways for this compound
| Metabolic Reaction | Predicted Metabolite | Key Enzymes |
| N-Dealkylation | 1-(4-Methoxybenzyl)piperazine | Cytochrome P450 enzymes |
| O-Demethylation | 1-(4-Hydroxybenzyl)-4-methylpiperazine | CYP2D6 nih.govnih.gov |
| Piperazine Ring Oxidation | Hydroxylated derivatives | Cytochrome P450 enzymes |
| Piperazine Ring Cleavage | Various degradation products | Multiple enzymes |
This table is based on metabolic data from structurally similar compounds, primarily 1-(4-methoxyphenyl)piperazine.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction
Utilization in the Synthesis of Advanced Organic Scaffolds
The unique structure of 1-(4-Methoxybenzyl)-4-methylpiperazine makes it a valuable intermediate for constructing complex molecular frameworks. Its utility stems primarily from the dual functionality of its constituent parts.
The 4-methylpiperazine unit is a cornerstone in medicinal chemistry, found in a multitude of biologically active compounds across various therapeutic areas. nih.gov Its incorporation into larger scaffolds is a well-established strategy to improve the pharmacokinetic profile of a potential drug. nih.gov
More frequently in complex syntheses, the PMB group is employed as a protecting group for the secondary amine of the piperazine (B1678402) ring. This strategy allows chemists to perform reactions on other parts of the molecule without affecting the piperazine nitrogen. The PMB group is stable under a range of reaction conditions but can be selectively cleaved when desired. This deprotection step reveals a reactive secondary amine, enabling the subsequent introduction of new functional groups or the extension of the molecular scaffold. The removal of the PMB group is typically achieved under acidic or oxidative conditions. clockss.orgunivie.ac.at
Table 1: Representative Conditions for Cleavage of N-PMB Protecting Group
| Reagent | Conditions | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Room temperature or gentle heating | clockss.orgresearchgate.net |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water, 0°C to room temperature |
This protecting group strategy is instrumental in multi-step syntheses, providing a reliable method to control reactivity and build intricate molecular designs.
Integration into Pharmaceutical Intermediates and Lead Compound Development
Pharmaceutical intermediates are the chemical building blocks that form the structural segments of an active pharmaceutical ingredient (API). nih.gov this compound serves as a precursor for such intermediates, particularly for APIs containing the N-methylpiperazine motif. This moiety is present in numerous approved drugs, valued for its ability to form salt and improve solubility and cell permeability. nih.govmdpi.com
In the development of new drugs, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization. clockss.org While specific examples starting directly from this compound are not extensively documented, its structure is highly relevant to lead development strategies. Medicinal chemists often synthesize libraries of related compounds to explore structure-activity relationships (SAR). Starting with a core like this compound, derivatives can be created by modifying or replacing the PMB group.
For example, research into new inhibitors of Poly (ADP-ribose) polymerase (PARP), a target in cancer therapy, involved the synthesis of complex molecules containing a substituted piperazine ring and a methoxybenzyl group. nih.gov In these studies, various amines were coupled to a core structure to create a library of potential inhibitors, demonstrating how the piperazine scaffold is used to generate chemical diversity and optimize biological activity. nih.gov
The N-methylpiperazine fragment itself is a key component of many successful drugs. Its introduction is a common step in pharmaceutical manufacturing. For example, in some synthetic routes for the cancer drug Bosutinib, N-methylpiperazine is added to an advanced intermediate to complete the structure of the final API. mdpi.com
Table 2: Examples of Marketed Drugs Containing the N-Methylpiperazine Moiety
| Drug Name | Therapeutic Area | Key Intermediate |
|---|---|---|
| Imatinib | Oncology | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
| Rifampicin | Antibiotic | 1-Amino-4-methylpiperazine chemicalbook.com |
| Clozapine | Antipsychotic | 1-Methylpiperazine (B117243) |
| Bosutinib | Oncology | N-methylpiperazine mdpi.com |
Strategies for Structural Modification and Derivatization of Natural Products
The modification of natural products is a powerful strategy in drug discovery, aiming to enhance efficacy, reduce toxicity, or improve the pharmacokinetic properties of a naturally occurring bioactive molecule. The introduction of a piperazine ring is a widely used technique to achieve these goals, often leading to a significant improvement in antitumor or antimicrobial activity. nih.govgoogle.com The piperazine core can enhance water solubility and bioavailability due to its basic nitrogen atoms, which can be protonated at physiological pH. nih.gov
A general strategy for incorporating the 4-methylpiperazine unit into a natural product using this compound would involve a two-step process. First, the PMB-protected piperazine could be coupled to the natural product scaffold. Following this coupling reaction, the PMB group would be removed to yield the N-H piperazine, which could then be methylated to install the final N-methylpiperazine moiety.
Alternatively, and more directly, a natural product can be modified to include a reactive site that allows for coupling with 1-methylpiperazine. Studies have shown this to be a successful approach. For instance, researchers have created conjugates of the natural product combretastatin-A4 with piperazine to enhance anticancer activity. nih.gov In another example, derivatives of ursolic acid were synthesized where the introduction of a 4-fluorobenzyl and a piperazine moiety resulted in compounds with significantly improved cytotoxicity against cancer cell lines compared to the parent natural product. nih.gov These examples underscore the value of the methylpiperazine fragment as a tool for optimizing the therapeutic potential of natural compounds.
Q & A
Q. Advanced: How can reaction conditions be systematically optimized to improve synthetic yield and purity?
Methodological Answer: Yield optimization requires controlled variables:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol reduces side-product formation .
- Temperature modulation: Lower temperatures (e.g., −10°C) minimize decomposition during acylation steps .
- Catalyst use: Triethylamine as a base improves coupling efficiency in EDC-mediated reactions .
- Purification: Gradient elution in flash chromatography (hexane/ethyl acetate) resolves structurally similar by-products .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR spectroscopy: H and C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.7–3.8 ppm, methyl groups at δ 1.2–1.4 ppm) .
- X-ray crystallography: Resolves molecular conformation, revealing non-planar piperazine rings and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal lattices) .
- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 277.18 for [M+H]) .
Q. Advanced: How do substitution patterns influence molecular conformation and supramolecular assembly?
Methodological Answer:
- Steric effects: Bulky substituents (e.g., methoxybenzyl) distort the piperazine ring into a chair or boat conformation, altering hydrogen-bonding networks .
- Electron-withdrawing groups: Nitro or halogen substituents enhance π-π stacking in crystal structures, observed via TGA/DSC analysis (decomposition >200°C) .
- Hydrogen bonding: Methoxy groups participate in C–H⋯O interactions, stabilizing layered or helical supramolecular architectures .
Basic: What pharmacological targets are associated with this compound derivatives?
Methodological Answer:
Piperazine derivatives modulate monoamine neurotransmitter systems:
- Dopamine D2/D3 receptors: Binding assays (IC ~50–100 nM) suggest potential antipsychotic activity .
- Serotonin (5-HT) receptors: Functional assays show partial agonism (EC ~10–50 µM), linked to anxiolytic effects .
- Histamine H receptors: Radioligand displacement studies indicate weak antagonism (K >1 µM) .
Q. Advanced: How can structural analogs be designed to improve receptor selectivity and reduce off-target effects?
Methodological Answer:
- Substituent tuning:
- Electron-donating groups (e.g., methoxy): Enhance 5-HT affinity by 2-fold compared to unsubstituted analogs .
- Halogenation (Br/Cl): Improves D2 receptor binding (K ↓30–50%) but increases H off-target activity .
- Pharmacophore modeling: Docking simulations (AutoDock Vina) identify critical van der Waals contacts with transmembrane helices .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability: Standardize protocols (e.g., CHO-K1 vs. HEK293 cells for receptor binding) to minimize system-specific biases .
- Solubility differences: Use DMSO concentrations <0.1% to avoid membrane disruption in cell-based assays .
- Metabolic interference: Pre-incubate compounds with liver microsomes to assess stability (e.g., t <30 min indicates rapid degradation) .
Advanced: What strategies enhance the metabolic stability and bioavailability of this compound analogs?
Methodological Answer:
- Structural modifications:
- Methoxy → trifluoromethoxy: Reduces CYP450-mediated oxidation (CL ↓40%) .
- N-methylation: Blocks glucuronidation, improving plasma half-life (t ↑2–3×) .
- Formulation: Nanoemulsions (≤200 nm particle size) enhance oral bioavailability (AUC ↑60%) by bypassing first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
